N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide
Description
N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide is a synthetic organic compound featuring a nicotinamide core substituted with three chlorine atoms at the 2-, 4-, and 6-positions. The Boc (tert-butoxycarbonyl) group protects the primary amine on the ethyl side chain, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of bioactive molecules such as cannabinoid receptor ligands . Its structural attributes—including the electron-deficient trichloronicotinamide ring and the acid-labile Boc group—dictate its reactivity and applications in multi-step organic syntheses.
Properties
Molecular Formula |
C13H16Cl3N3O3 |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2,4,6-trichloropyridine-3-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-13(2,3)22-12(21)18-5-4-17-11(20)9-7(14)6-8(15)19-10(9)16/h6H,4-5H2,1-3H3,(H,17,20)(H,18,21) |
InChI Key |
OMGFLGWQDTWXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amine is then reacted with 2,4,6-trichloronicotinic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and solid-phase synthesis techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trichloronicotinamide moiety.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the trichloronicotinamide moiety can be obtained.
Deprotected Amine: Removal of the Boc group yields the free amine.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Material Science: May be used in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide would depend on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group to prevent unwanted reactions during synthesis, which is later removed to reveal the active amine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(Boc-amino)ethyl] Bromide Derivatives
Structural Similarities :
- Both N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide and derivatives like 2-(Boc-amino)ethyl bromide share the Boc-protected ethylamine moiety. This group facilitates nucleophilic substitution reactions, enabling coupling with aromatic or aliphatic substrates.
Functional Differences :
- The trichloronicotinamide group introduces steric and electronic effects absent in simpler bromide derivatives. For example, the electron-withdrawing chlorine atoms reduce the nucleophilicity of the nicotinamide nitrogen compared to bromide-based intermediates.
N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1-propanamine (CAS 67747-01-7)
Structural Contrasts :
- While both compounds contain a trichloro-substituted aromatic system and an ethylamine side chain, CAS 67747-01-7 features a phenoxy ether linkage instead of a nicotinamide ring. The propanamine backbone further differentiates its conformational flexibility .
Physicochemical Properties :
- However, the lack of a Boc group reduces its stability in acidic environments, limiting its utility in multi-step syntheses requiring amine protection .
Boc-Protected Nicotinamide Analogues
Electronic Effects :
- Compared to non-chlorinated Boc-nicotinamide derivatives, the trichloro substitution in this compound significantly lowers the electron density of the aromatic ring. This alters its hydrogen-bonding capacity and may influence binding affinity in receptor-ligand interactions.
Data Tables
Table 2: Physicochemical Properties
| Property | This compound | CAS 67747-01-7 |
|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | ~300 (estimated) |
| Lipophilicity (LogP) | Moderate (due to polar nicotinamide) | High (phenoxy ether) |
| Acid Stability | Boc deprotection at pH < 2 | Amine protonation at pH < 5 |
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